N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide

Catalog No.
S2953172
CAS No.
1286728-75-3
M.F
C15H21NO4
M. Wt
279.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxyben...

CAS Number

1286728-75-3

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide

Molecular Formula

C15H21NO4

Molecular Weight

279.336

InChI

InChI=1S/C15H21NO4/c1-15(18,11-4-5-11)9-16-14(17)10-6-12(19-2)8-13(7-10)20-3/h6-8,11,18H,4-5,9H2,1-3H3,(H,16,17)

InChI Key

SSRQCDZGYUZWPE-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(C2CC2)O

solubility

not available

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group and a hydroxypropyl moiety. Its IUPAC name reflects its complex structure, which includes three functional groups: a benzamide core, two methoxy groups at the 3 and 5 positions of the benzene ring, and a cyclopropyl-substituted hydroxypropyl chain. With a molecular formula of C15H21NO4 and a molecular weight of 279.336 g/mol, this compound is typically presented as a white crystalline powder with a melting point ranging from 123 to 125°C. It is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol but is insoluble in water.

Due to its functional groups:

  • Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
  • Amidation: The amide bond can undergo hydrolysis under acidic or basic conditions.
  • Substitution Reactions: The methoxy groups can be substituted with other nucleophiles in electrophilic aromatic substitution reactions.

This compound has been identified to exhibit several pharmacological activities:

  • Antitumor Activity: Studies suggest that it may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties: It has shown potential in reducing inflammation in experimental models.
  • Antibacterial and Antifungal Effects: N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide demonstrates significant antimicrobial activity against certain bacterial and fungal strains .

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide involves a two-step process:

  • Formation of Intermediate: The reaction between 3,5-dimethoxybenzoic acid and 2-bromo-2-cyclopropylacetic acid yields an intermediate compound, specifically 2-cyclopropyl-2-(3,5-dimethoxyphenyl)acetic acid.
  • Amidation: This intermediate is then reacted with 2-amino-1,3-propanediol to form the final product through an amidation reaction. Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of the synthesized compound.

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide has several applications in scientific research:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting cancer and inflammatory diseases.
  • Research on Mechanisms of Action: Investigating its effects on cellular pathways can provide insights into novel therapeutic approaches for various diseases.

Interaction studies involving N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide focus on its binding affinity to biological targets. Preliminary studies indicate that it may interact with specific receptors or enzymes involved in tumor progression and inflammation. Further research is needed to elucidate these interactions at the molecular level and their implications for therapeutic efficacy .

N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide shares structural similarities with various other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
N-(cyclopropyl)-4-methoxybenzamideCyclopropyl group; methoxy substitutionPrimarily studied for its neuroleptic properties
N-(cyclopropyl)-3-hydroxybenzamideHydroxy group on the benzene ringExhibits distinct neuropharmacological effects
N-(cyclopropyl)-3-methoxybenzamideSingle methoxy groupLess potent than N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide
4-CyclopropylanilineCyclopropane attached to an aniline structureKnown for its role in organic synthesis

The uniqueness of N-(2-cyclopropyl-2-hydroxypropyl)-3,5-dimethoxybenzamide lies in its dual methoxy substitution and specific hydroxypropyl configuration, which contribute to its distinct biological activities compared to other similar compounds.

XLogP3

1.5

Dates

Last modified: 08-17-2023

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